molecular formula C10H15BrO4 B1603494 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 213453-08-8

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate

Cat. No. B1603494
CAS RN: 213453-08-8
M. Wt: 279.13 g/mol
InChI Key: QXDYJUSFCUKOQD-UHFFFAOYSA-N
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Description

“2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate” is a chemical compound with the molecular formula C10H15BrO4 . It is also known as “2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl Methacrylate” and “2-(2-Bromoisobutyryloxy)ethyl Methacrylate” among other names .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that 2-Bromo-2-methylpropane, a related compound, is a versatile reactant in organic synthesis . It facilitates the introduction of the tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a methacrylate functionality, which is often used in branched polymerization, orthogonal polymerization, or other functionalization .


Chemical Reactions Analysis

This compound is used as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions . In a model reaction confirmed by NMR analysis, the terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 318.1±22.0 °C and a density of 1.303 g/mL at 25 °C . It is a liquid at 20°C .

Scientific Research Applications

Atom Transfer Radical Polymerization (ATRP) Initiator

This compound is commonly used as an initiator for Atom Transfer Radical Polymerization (ATRP), which is a type of controlled/living radical polymerization. It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The methacrylate functionality of this compound is particularly useful for creating branched or orthogonal polymers, which can have applications in creating complex polymer architectures for drug delivery systems, coatings, and advanced materials .

Fabrication of Non-Woven Fiber Mats

Another application involves the use of this compound in the electrospinning process to create non-woven fiber mats. These mats can be used in various fields such as filtration, tissue engineering scaffolds, and wound dressings. The compound’s ability to polymerize allows it to form fibers with specific properties tailored to the intended application .

Mechanism of Action

Target of Action

The primary target of 2-(2-Bromoisobutyryloxy)ethyl methacrylate is the polymerization process. It acts as an initiator in Atom Transfer Radical Polymerization (ATRP), a method of polymerization that allows for precise control over molecular weight and architecture .

Mode of Action

As an ATRP initiator, 2-(2-Bromoisobutyryloxy)ethyl methacrylate interacts with its targets by initiating the polymerization process. It does this by providing a methacrylate functionality for branched polymerization and orthogonal polymerization . This allows for the creation of complex polymer architectures and the functionalization of polymers.

Biochemical Pathways

The compound affects the biochemical pathway of polymer synthesis. In ATRP, the initiator (in this case, 2-(2-Bromoisobutyryloxy)ethyl methacrylate) starts the polymerization process, leading to the formation of a polymer chain. The process can be controlled to create polymers with specific characteristics .

Result of Action

The result of the action of 2-(2-Bromoisobutyryloxy)ethyl methacrylate is the formation of polymers with specific characteristics. By controlling the polymerization process, it is possible to create polymers with desired properties, such as specific molecular weights or architectures .

Action Environment

The action of 2-(2-Bromoisobutyryloxy)ethyl methacrylate is influenced by environmental factors such as temperature and pH. For example, the compound is typically stored at 2-8°C . Additionally, the polymerization process may be affected by the presence of other chemicals or impurities.

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Precautions should be taken to avoid skin and eye contact, and protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4/c1-7(2)8(12)14-5-6-15-9(13)10(3,4)11/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDYJUSFCUKOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

213453-09-9
Record name 2-Propenoic acid, 2-methyl-, 2-(2-bromo-2-methyl-1-oxopropoxy)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213453-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30611401
Record name 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoisobutyryloxy)ethyl methacrylate

CAS RN

213453-08-8
Record name 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-BROMOISOBUTYRYLOXY)ETHYL METHACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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